

TUG-2208: A Technical Guide to its Physicochemical Properties and GPR84 Agonism

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208, also identified as compound 42a, is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of **TUG-2208**, including its chemical structure, molecular characteristics, solubility, and stability. Detailed experimental protocols for key assays and a visualization of the GPR84 signaling pathway are presented to support further research and development efforts involving this compound.

Physicochemical Properties

TUG-2208 is a synthetic small molecule characterized by its high potency at the GPR84 receptor.[1][2][3] It has been developed as a research tool with improved physicochemical properties over earlier GPR84 agonists, exhibiting low lipophilicity and good solubility, in vitro permeability, and microsomal stability.[1][2][3][4][5]

Chemical and Molecular Data



Property	Value	Reference
IUPAC Name	4-Hydroxy-6'-phenoxy-[2,3'-bipyridin]-6(1H)-one	[6]
Molecular Formula	C16H12N2O3	[1]
Molecular Weight	280.28 g/mol	[1]
Appearance	White to off-white solid	[1]
pEC ₅₀	8.98	[1][2][3]

Solubility and Stability

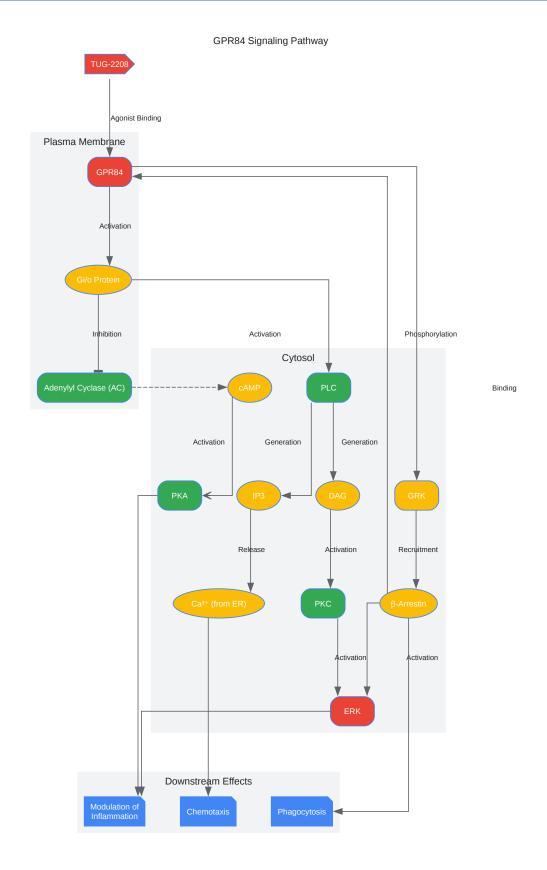
TUG-2208 is noted for its good to excellent solubility, a desirable characteristic for a research compound.[4][5] While specific quantitative solubility data is not publicly available, its improved solubility over parent compounds has been highlighted.

The stability of **TUG-2208** has been assessed in mouse liver microsomes, where it demonstrates excellent stability.[1] Stock solutions of **TUG-2208** are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells.[7][8] Its activation by agonists like **TUG-2208** initiates a cascade of intracellular signaling events that modulate inflammatory responses.





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GPR84 Signaling Pathway activated by TUG-2208.



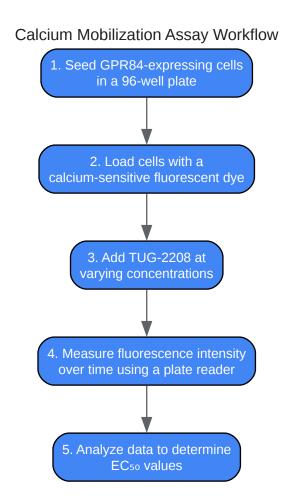
Experimental Protocols

The following are generalized protocols for key experiments used to characterize GPR84 agonists like **TUG-2208**.

GPR84 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:



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Workflow for the GPR84 Calcium Mobilization Assay.

Detailed Methodology:



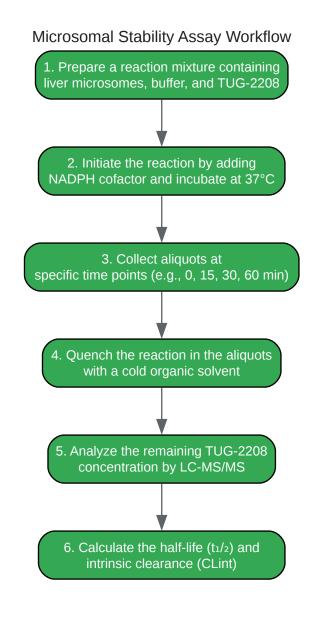
- Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
- Compound Addition: **TUG-2208**, diluted to various concentrations, is added to the wells.
- Signal Detection: The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.
- Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the EC₅₀ value.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Workflow:





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Workflow for the Microsomal Stability Assay.

Detailed Methodology:

- Reaction Mixture Preparation: A mixture containing liver microsomes (e.g., human or mouse), phosphate buffer (pH 7.4), and TUG-2208 is prepared.
- Reaction Initiation: The reaction is started by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with shaking.



- Time-Point Sampling: Aliquots are taken at various time points and the reaction is stopped by adding a cold solvent like acetonitrile.
- Sample Processing: The samples are centrifuged to precipitate proteins.
- LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of **TUG-2208**.
- Data Analysis: The rate of disappearance of TUG-2208 is used to calculate the in vitro halflife and intrinsic clearance.

Synthesis

The synthesis of **TUG-2208** is described as part of a structure-activity relationship study of 4-hydroxypyridones.[4][5] The specific details of the synthetic route involve the incorporation of rings and polar groups to optimize the physicochemical properties of the parent compound.[4] [5] For the detailed synthetic scheme and procedures, readers are directed to the primary literature.

Conclusion

TUG-2208 is a valuable pharmacological tool for investigating the biological roles of GPR84. Its favorable physicochemical properties, including high potency, good solubility, and metabolic stability, make it a suitable compound for in vitro and potentially in vivo studies. The provided experimental protocols and signaling pathway information serve as a foundation for researchers to further explore the therapeutic potential of targeting GPR84 with agonists like **TUG-2208**.

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